molecular formula C18H13N3O2 B2668585 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034339-56-3

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2668585
CAS No.: 2034339-56-3
M. Wt: 303.321
InChI Key: ADPUOGHQRNJZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound features a benzamide core linked to a furan-pyridine capping group, a structural motif observed in other biologically active molecules. Compounds with similar structural features, particularly those incorporating a benzamide group, have been investigated as potential inhibitors of histone deacetylases (HDACs) . HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression, and their overexpression is associated with various cancers, making them a prominent therapeutic target . The design of this molecule suggests it may function within a common pharmacophore model for HDAC inhibitors, which consists of a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme . The 5-(furan-2-yl)pyridin-3-yl)methyl moiety acts as the capping group. Research on analogous compounds with furan and pyridine capping groups has demonstrated significant antiproliferative activity in metastatic cancer cell lines, such as breast (BT-474, MDA-MB-231) and prostate (PC3) cancers . These related molecules were shown to inhibit cell growth by modulating the expression of genes critical to the cell cycle, including upregulation of p21 and downregulation of cyclin D1 and p53 . Molecular docking studies of similar structures indicate that the capping group can form key interactions, including van der Waals forces and π-stacking, at the entrance of the HDAC active site, potentially enhancing inhibitory strength and selectivity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can employ this compound in various biochemical and cellular assays to further explore its mechanism of action, potency, and selectivity against specific HDAC isoforms and in different disease models.

Properties

IUPAC Name

3-cyano-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-9-13-3-1-4-15(7-13)18(22)21-11-14-8-16(12-20-10-14)17-5-2-6-23-17/h1-8,10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPUOGHQRNJZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonylated benzamide derivatives.

Scientific Research Applications

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound’s structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, in anti-tubercular applications, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The pathways involved include the disruption of cell wall synthesis and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name Core Structure Key Substituents Melting Point (°C) Spectral Data (1H/13C NMR, HRMS) Bioactivity
3-Cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide (Target) Benzamide + pyridine 3-CN, 5-furan-2-yl Not reported Not available Hypothesized kinase/HDAC inhibition
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Benzamide + oxadiazole 5-furan-2-yl, sulfamoyl Not reported Confirmed via HRMS Antifungal (C. albicans), TrxR inhibition
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Benzamide + thiazole Pyridin-3-yl, dimethylaminomethyl 185–187 1H NMR (δ 8.5–7.2), HRMS validated Potential kinase inhibition
MS275 (Pyridin-3-ylmethyl 4-(2-aminophenylcarbamoyl)benzylcarbamate) Benzamide + pyridine Carbamate, aminophenyl Not reported Validated via MS/HDAC assays HDAC inhibitor (Class I-specific)

Key Observations :

  • Furan-2-yl vs. Thiazole/Oxadiazole : The target compound’s furan-2-yl group may enhance solubility compared to thiazole-based analogs (e.g., 4h), which often exhibit higher melting points (~180–190°C) due to rigid heterocycles .
  • Cyano vs.
  • Pyridine Backbone : Shared with MS275, this structure facilitates interactions with metal ions in enzymatic active sites (e.g., HDAC zinc-binding motifs) .
Antifungal Activity
  • LMM11 : Exhibits antifungal activity against C. albicans (MIC = 8 µg/mL) via thioredoxin reductase (TrxR) inhibition . The furan-2-yl group in LMM11 and the target compound suggests a shared mechanism, though the latter’s pyridine core may shift selectivity toward kinases or HDACs.
Enzyme Inhibition
  • MS275: A Class I HDAC inhibitor (IC50 = 0.3 µM for HDAC1) with a pyridin-3-ylmethyl group critical for zinc chelation . The target compound’s cyano group may alter binding kinetics compared to MS275’s carbamate.

Biological Activity

3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core linked to a pyridine ring substituted with a furan moiety , making it structurally unique. The presence of the cyano group enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This is particularly relevant in anti-tubercular applications where it may target metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-tubercularInhibits enzymes essential for M. tuberculosis
AntimicrobialPotential activity against various bacteria
AnticancerInteractions with cancer pathways

Case Study: Anti-Tubercular Activity

One study investigated the efficacy of this compound against M. tuberculosis in vitro. The results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µM, suggesting a promising lead for further drug development.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction . The following table summarizes key synthetic routes and reactions:

Table 2: Synthetic Routes and Reactions

Reaction TypeKey ReagentsConditions
Suzuki-MiyauraBoronic acid, halogenated precursorPalladium catalysis
OxidationPotassium permanganateAcidic conditions
ReductionPalladium on carbonCatalytic hydrogenation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

  • Functionalization of the pyridine ring : Introduce substituents (e.g., furan-2-yl) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Benzamide formation : Coupling the pyridine intermediate with 3-cyanobenzoyl chloride using carbodiimide-mediated amidation .
  • Critical conditions : Use anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) are essential to minimize side reactions .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are typically employed to evaluate biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against target receptors (e.g., RORC2) using fluorescence polarization or time-resolved FRET .
  • Cellular assays : Assess IL-17 suppression in Th17 cells via ELISA or flow cytometry .
  • Key parameters : Include negative controls (DMSO vehicle) and dose-response curves (1 nM–10 µM) to validate potency .

Advanced Research Questions

Q. How can metabolic stability be optimized while maintaining receptor affinity?

  • Methodological Answer :

  • Lipophilic efficiency (LipE) optimization : Balance logP and potency by replacing metabolically labile groups (e.g., methyl) with trifluoromethyl or cyano groups .
  • Conformational restriction : Introduce rigid moieties (e.g., piperidine rings) to reduce cytochrome P450-mediated oxidation, improving half-life .
  • In vitro microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification to track metabolite formation .

Q. How do structural modifications (e.g., cyano group at 3-position) influence binding to targets like RORC2?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies :
  • The 3-cyano group enhances hydrogen bonding with Arg residues in the RORC2 ligand-binding domain, increasing binding energy (ΔG) by ~2 kcal/mol .
  • Replacements (e.g., nitro or methoxy) reduce affinity due to steric clashes or weaker electrostatic interactions .
  • Molecular docking : Use software like Schrödinger Maestro to model ligand-receptor interactions and guide substitutions .

Q. How can contradictions between in vitro and in vivo data be resolved?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with target engagement using biomarkers (e.g., IL-17 levels in serum) .
  • Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoparticle formulations improve bioavailability, addressing discrepancies between cellular potency and in vivo efficacy .

Q. What strategies improve selectivity against related receptors (e.g., RORA/RORB)?

  • Methodological Answer :

  • Crystal structure analysis : Identify unique residues in RORC2 (e.g., Leu287) for selective hydrogen bonding. Avoid interactions with conserved regions shared with RORA/RORB .
  • Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.